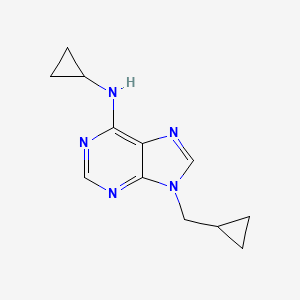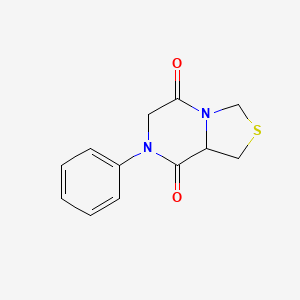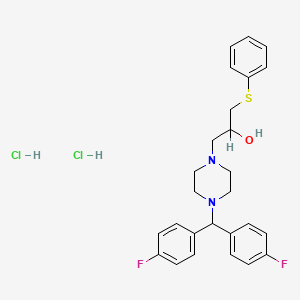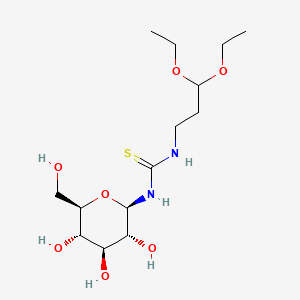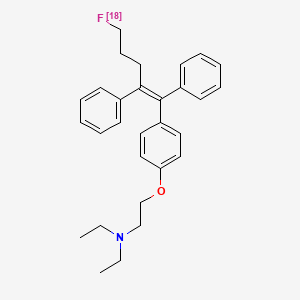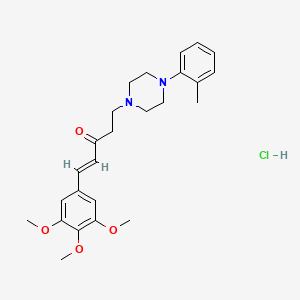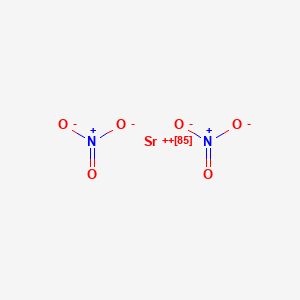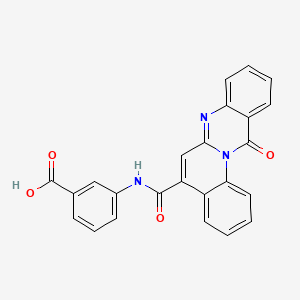
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinecarboxamide group, a cyanoethyl group, and three methyl groups. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- typically involves the reaction of hydrazine derivatives with cyanoethyl compounds under controlled conditions. One common method includes the use of hydrazinecarboxamide and 2-cyanoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Applications De Recherche Scientifique
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The cyanoethyl group can participate in nucleophilic attacks, while the hydrazinecarboxamide moiety can form hydrogen bonds and coordinate with metal ions. These interactions lead to the modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarboxamide derivatives: Compounds with similar hydrazinecarboxamide groups but different substituents.
Cyanoethyl derivatives: Compounds with cyanoethyl groups attached to different functional groups.
Uniqueness
Hydrazinecarboxamide, 1-(2-cyanoethyl)-N,2,2-trimethyl- is unique due to the combination of its functional groups, which impart distinct reactivity and stability. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
96804-76-1 |
|---|---|
Formule moléculaire |
C7H14N4O |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-(2-cyanoethyl)-1-(dimethylamino)-3-methylurea |
InChI |
InChI=1S/C7H14N4O/c1-9-7(12)11(10(2)3)6-4-5-8/h4,6H2,1-3H3,(H,9,12) |
Clé InChI |
SKORXLZMBSDRDI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(CCC#N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


